![molecular formula C13H17FN2O3 B11764702 tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B11764702.png)
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a fluoropyridine moiety, and an azetidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 3-fluoropyridine, is subjected to various functionalization reactions to introduce the desired substituents.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate in anticancer research. The compound has been evaluated for its inhibitory effects on various cancer cell lines, showing promise as a therapeutic agent.
Case Study: In Vitro Evaluation
In a study assessing the compound's anticancer properties, it was subjected to the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxicity against several cancer types, with particular efficacy noted in breast and lung cancer cells. The mean GI50 values demonstrated that the compound effectively inhibited cell proliferation at low concentrations (around 10 μM) .
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting thymidine phosphorylase, an enzyme implicated in tumor growth and angiogenesis.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and thymidine phosphorylase. These studies suggest that the compound interacts with key amino acid residues critical for enzyme activity, potentially leading to the development of new inhibitors for therapeutic use .
Synthesis of Novel Derivatives
The versatility of this compound has made it a valuable precursor in synthetic chemistry. Researchers have utilized this compound to synthesize various derivatives with enhanced biological activities.
Synthetic Pathway Example
A notable synthetic pathway involves modifying the azetidine ring or substituting different functional groups on the pyridine moiety to create derivatives that exhibit improved pharmacological profiles. These modifications have been linked to increased potency against specific biological targets .
Drug Development Research
Given its favorable properties, this compound is being explored in drug development pipelines, particularly for conditions such as cancer and other proliferative diseases. Its ability to modulate biological pathways makes it a candidate for further clinical evaluation.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: This compound also contains a fluoropyridine moiety but differs in its overall structure and functional groups.
tert-Butyl 3-(3-chloropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Similar in structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
tert-Butyl 3-(3-methylpyridin-2-yl)-3-hydroxyazetidine-1-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical and biological properties.
Biological Activity
Introduction
Tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a tert-butyl group and a fluorinated pyridine moiety, suggests unique interactions with biological targets. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C13H17FN2O3
- Molecular Weight : 268.29 g/mol
- CAS Number : 1609671-98-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been shown to modulate biological pathways by inhibiting certain enzymatic activities, notably those involved in metabolic processes.
Biological Activity Overview
Activity Type | Details |
---|---|
Enzyme Inhibition | Inhibits acetyl-CoA carboxylase (ACC), impacting fatty acid biosynthesis and oxidation. |
Cellular Effects | Alters lipid metabolism in hepatocytes, reducing triglyceride synthesis. |
Therapeutic Potential | Investigated for metabolic syndrome treatment due to its effects on lipid profiles. |
Case Studies
- Inhibition of Acetyl-CoA Carboxylase
- Metabolic Profiling
-
Fluorine Substitution Impact
- The presence of the fluorine atom in the pyridine ring enhances the compound's stability and bioactivity compared to non-fluorinated analogs, influencing its interaction with biological targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Key Activity |
---|---|---|
Tert-butyl 3-(3-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate | 1609671-99-9 | Moderate ACC inhibition |
Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate | 1609680-00-X | Enhanced lipid modulation |
Properties
Molecular Formula |
C13H17FN2O3 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-9(14)5-4-6-15-10/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
MAFZIACEIDXWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)F)O |
Origin of Product |
United States |
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